molecular formula C14H18CuO8 B12890731 Copper, bis(3-hydroxy-2,4-pentanedionato)-, diacetate CAS No. 27970-17-8

Copper, bis(3-hydroxy-2,4-pentanedionato)-, diacetate

Cat. No.: B12890731
CAS No.: 27970-17-8
M. Wt: 377.83 g/mol
InChI Key: GZCZAXBXNPZGGR-UHFFFAOYSA-N
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Description

Copper, bis(3-hydroxy-2,4-pentanedionato)-, diacetate is a coordination compound with the molecular formula C14H20CuO8

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Copper, bis(3-hydroxy-2,4-pentanedionato)-, diacetate typically involves the reaction of copper(II) acetate with 3-hydroxy-2,4-pentanedione under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reactants and solvents, and the reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions

Copper, bis(3-hydroxy-2,4-pentanedionato)-, diacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form copper(III) complexes.

    Reduction: It can be reduced to form copper(I) complexes.

    Substitution: The ligand exchange reactions can occur, where the 3-hydroxy-2,4-pentanedionato ligands are replaced by other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and hydrazine are used.

    Substitution: Ligand exchange reactions are typically carried out in the presence of excess ligands and under mild heating conditions.

Major Products Formed

    Oxidation: Copper(III) complexes.

    Reduction: Copper(I) complexes.

    Substitution: New coordination compounds with different ligands.

Scientific Research Applications

Copper, bis(3-hydroxy-2,4-pentanedionato)-, diacetate has a wide range of applications in scientific research, including:

    Chemistry: Used as a catalyst in various organic reactions, including oxidation and coupling reactions.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored for its use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of advanced materials and as a precursor for the synthesis of other copper-based compounds.

Mechanism of Action

The mechanism of action of Copper, bis(3-hydroxy-2,4-pentanedionato)-, diacetate involves its interaction with molecular targets such as enzymes and cellular components. The compound can inhibit or activate specific pathways, leading to its observed biological effects. The coordination of copper with the 3-hydroxy-2,4-pentanedionato ligands plays a crucial role in its reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • Copper(II) acetate
  • Copper(II) sulfate
  • Copper(II) chloride

Uniqueness

Copper, bis(3-hydroxy-2,4-pentanedionato)-, diacetate is unique due to its specific ligand coordination, which imparts distinct chemical and biological properties. Compared to other copper(II) compounds, it exhibits enhanced stability and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

27970-17-8

Molecular Formula

C14H18CuO8

Molecular Weight

377.83 g/mol

IUPAC Name

copper;2,4-dioxopentan-3-yl acetate

InChI

InChI=1S/2C7H9O4.Cu/c2*1-4(8)7(5(2)9)11-6(3)10;/h2*1-3H3;/q2*-1;+2

InChI Key

GZCZAXBXNPZGGR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)[C-](C(=O)C)OC(=O)C.CC(=O)[C-](C(=O)C)OC(=O)C.[Cu+2]

Origin of Product

United States

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